molecular formula C19H20ClN5O2S B2870791 3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 923258-10-0

3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2870791
CAS No.: 923258-10-0
M. Wt: 417.91
InChI Key: MLHUFUKRRRWBJV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrimidine ring, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multi-step synthesis:

  • Starting Material: : A suitable benzenesulfonamide derivative is chosen as the starting material.

  • Chlorination: : The phenyl ring is chlorinated using reagents such as thionyl chloride.

  • Pyrimidine Ring Formation: : A nucleophilic aromatic substitution reaction introduces the pyrimidine ring. Reagents such as ethylamine and methylamines facilitate this reaction.

  • Substitution on Pyrimidine: : The pyrimidine ring is further modified by introducing ethylamino groups using common organic synthesis techniques.

Industrial Production Methods

Industrial-scale production mirrors lab-scale synthesis but requires optimization for yield and purity. Techniques such as batch reactors and continuous flow processes might be used. Stringent control of reaction conditions—like temperature, pressure, and solvent composition—is crucial to ensure consistency and efficiency on a larger scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative cleavage of the sulfonamide group, leading to sulfone formation.

  • Reduction: : Reduction of the nitro groups (if present) can produce corresponding amines.

  • Substitution: : The chloro group can be substituted with other nucleophiles, including thiols and amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidative reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Nucleophiles: : Amines or thiols for substitution reactions.

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Creation of thiol or amine-substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide has diverse applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and can be utilized in the development of new reagents and catalysts.

  • Biology: : The compound can be explored for its potential as a molecular probe in biological studies, specifically in understanding protein-ligand interactions.

  • Industry: : Its structural complexity makes it a candidate for materials science, particularly in developing novel polymers or advanced materials.

Mechanism of Action

The detailed mechanism of action would depend on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes or receptors, disrupting their normal function and thereby producing a biological effect. The interactions within the sulfonamide group are typically crucial in its binding affinity and selectivity.

Comparison with Similar Compounds

3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide can be compared to related sulfonamide and pyrimidine derivatives:

  • Similar Compounds

    • N-(4-((4-(methylamino)-6-chloropyrimidin-2-yl)amino)phenyl)benzenesulfonamide

    • 3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

  • Uniqueness

    • The chloro group provides unique chemical reactivity, allowing for distinct substitution patterns.

    • The ethylamino group enhances its potential biological activity by possibly improving its binding properties.

Hope this satisfies your curiosity about this fascinating compound

Properties

IUPAC Name

3-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-3-21-18-11-13(2)22-19(24-18)23-15-7-9-16(10-8-15)25-28(26,27)17-6-4-5-14(20)12-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUFUKRRRWBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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